2-(Dedimethyldeamino)deethyl Denaverine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

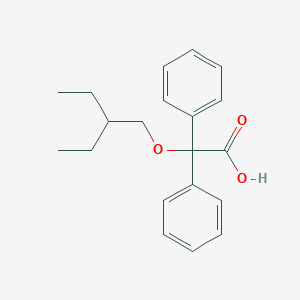

2-(2-ethylbutoxy)-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYSVIWOXMSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disclaimer: The compound "2-(Dedimethyldeamino)deethyl Denaverine" is not found in the current chemical literature. Based on the nomenclature, it is interpreted as an N,N-didemethylated analog of Denaverine, which is 2-aminoethyl 2,2-diphenyl-4-pentenoate . This guide outlines a proposed synthetic pathway for this target molecule based on known chemical transformations and the synthesis of the parent compound, Denaverine.

Denaverine, 2-(dimethylamino)ethyl 2,2-diphenyl-4-pentenoate, is an antispasmodic drug. The proposed synthesis for its N,N-didemethylated analog involves a multi-step process, beginning with the synthesis of the core carboxylic acid, followed by esterification with a protected amino alcohol, and concluding with deprotection to yield the final product.

Overall Synthetic Strategy

The proposed synthesis is a convergent three-stage process:

-

Synthesis of 2,2-diphenyl-4-pentenoic acid: This is the carboxylic acid backbone of the target molecule.

-

Protection of 2-aminoethanol: The amino group of 2-aminoethanol is protected to prevent side reactions during the subsequent esterification.

-

Coupling and Deprotection: The protected amino alcohol is coupled with the carboxylic acid, followed by the removal of the protecting group to yield the target compound.

Experimental Protocols

Stage 1: Synthesis of 2,2-Diphenyl-4-pentenoic Acid

This procedure involves the alkylation of diphenylacetic acid.

Protocol:

-

Deprotonation: To a solution of diphenylacetic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), two equivalents of a strong base, such as lithium diisopropylamide (LDA), are added at low temperature (-78 °C). The first equivalent deprotonates the carboxylic acid, and the second generates the enolate.

-

Alkylation: Allyl bromide (1.1 equivalents) is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is acidified with HCl. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | Diphenylacetic acid |

| Base | Lithium diisopropylamide (LDA) |

| Alkylating Agent | Allyl Bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Typical Yield | 70-85% |

Stage 2: Protection of 2-Aminoethanol

The amino group of 2-aminoethanol is protected as a tert-butyloxycarbonyl (Boc) carbamate.

Protocol:

-

Reaction Setup: 2-Aminoethanol is dissolved in a mixture of a suitable solvent (e.g., dioxane/water or dichloromethane).

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added to the solution, along with a base such as sodium bicarbonate or triethylamine to maintain a basic pH. The reaction is stirred at room temperature for several hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-2-aminoethanol, which is often used without further purification.

| Parameter | Value |

| Starting Material | 2-Aminoethanol |

| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dioxane/Water or Dichloromethane |

| Base | Sodium Bicarbonate or Triethylamine |

| Temperature | Room temperature |

| Typical Yield | >90% |

Stage 3: Coupling and Deprotection

The protected amino alcohol is coupled with the carboxylic acid using a standard esterification protocol.

Protocol (DCC/DMAP Coupling):

-

Reaction Setup: 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are dissolved in an anhydrous solvent such as dichloromethane (DCM).

-

Coupling: The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) is added. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Reactants | 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol |

| Coupling Agents | DCC, DMAP |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Typical Yield | 60-80% |

The Boc protecting group is removed under acidic conditions.

Protocol:

-

Deprotection: The N-Boc protected ester is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, is added. The reaction is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is triturated with ether to afford the desired product, often as a salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a mild base and extraction.

| Parameter | Value |

| Starting Material | N-Boc-2-aminoethyl 2,2-diphenyl-4-pentenoate |

| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane |

| Solvent | Dichloromethane or Dioxane |

| Temperature | Room temperature |

| Typical Yield | >90% |

Summary of Quantitative Data

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield |

| 1 | Acid Synthesis | Diphenylacetic acid | LDA, Allyl bromide | 70-85% |

| 2 | Protection | 2-Aminoethanol | Boc₂O | >90% |

| 3a | Esterification | 2,2-Diphenyl-4-pentenoic acid, N-Boc-2-aminoethanol | DCC, DMAP | 60-80% |

| 3b | Deprotection | N-Boc protected ester | TFA or HCl | >90% |

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of 2-aminoethyl 2,2-diphenyl-4-pentenoate. The described protocols are based on standard and reliable organic chemistry transformations and should be adaptable for the synthesis of this and related Denaverine analogs. As with any chemical synthesis, optimization of reaction conditions would be necessary to achieve the best results.

A Note to the Reader: Extensive research for the compound "2-(Dedimethyldeamino)deethyl Denaverine" has yielded no direct matches in scientific literature or chemical databases. This suggests that this specific derivative of Denaverine may be a hypothetical compound, a minor or unidentified metabolite, or referred to by a different nomenclature.

This guide will therefore focus on the well-characterized parent compound, Denaverine , and its known metabolites. The physicochemical properties, experimental protocols, and biological pathways of Denaverine will be presented as a foundational reference point. This information provides the closest available data and a strong basis for inferring the potential characteristics of its derivatives.

Physicochemical Properties of Denaverine

Denaverine is an antispasmodic drug used for the treatment of smooth muscle spasms.[1][2] Its hydrochloride salt is often used in pharmaceutical formulations.[1][2][3][4][5] The key physicochemical properties of Denaverine are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(Dimethylamino)ethyl (2-ethylbutoxy)diphenylacetate | [2] |

| Molecular Formula | C24H33NO3 | [2] |

| Molar Mass | 383.532 g·mol−1 | [2] |

| CAS Number | 3579-62-2 | [2] |

| Bioavailability (oral solution) | 37% | [1][2][6] |

| Elimination Half-life | 34 hours | [2] |

Metabolism of Denaverine

The biotransformation of Denaverine has been studied in rats, revealing several metabolic pathways.[4][7] The primary routes of metabolism include ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4] After oral administration to rats, twelve metabolites have been detected in the urine.[7] Eight of these have been identified, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the main metabolic products.[7]

The formation of N-monodemethyl denaverine has been identified as a reason for the incomplete bioavailability of Denaverine after oral administration.[1][6]

Below is a simplified representation of the known metabolic pathways of Denaverine.

Caption: Simplified metabolic pathways of Denaverine.

Experimental Protocols

While specific protocols for "this compound" are unavailable, methodologies for the analysis of Denaverine can be adapted. A common analytical technique is UV-Visible Spectrophotometry.

Experimental Protocol: UV-Visible Spectrophotometric Estimation of Denaverine Hydrochloride

This protocol is based on a method developed for the quantification of Denaverine hydrochloride in pharmaceutical preparations.[5]

Objective: To determine the concentration of Denaverine hydrochloride in a sample using UV-Visible Spectrophotometry.

Materials and Reagents:

-

Denaverine hydrochloride reference standard

-

Methanol (analytical grade)

-

Distilled water

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Visible Spectrophotometer with 1 cm quartz cells

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of Denaverine hydrochloride reference standard and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate to dissolve the standard completely.

-

Make up the volume to 10 mL with methanol.

-

-

Preparation of Working Standard Solution (100 µg/mL):

-

Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

-

Preparation of Calibration Curve Solutions (3-15 µg/mL):

-

From the working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 3 to 15 µg/mL.

-

-

Sample Preparation (from injectable solution, e.g., 40 mg/mL):

-

Accurately measure 0.25 mL of the injectable solution (equivalent to 10 mg of Denaverine hydrochloride) and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate to dissolve completely.

-

Make up the volume to the mark with methanol. This yields a 1000 µg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter.

-

Prepare a final concentration of 9 µg/mL by serial dilution with methanol.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the calibration curve solutions and the sample solution at 221 nm against a methanol blank.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of Denaverine hydrochloride in the sample solution from the calibration curve.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for UV-Vis analysis of Denaverine HCl.

Biological Activity and Mechanism of Action

Denaverine acts as a phosphodiesterase inhibitor and also exhibits anticholinergic effects.[2][5] As a phosphodiesterase inhibitor, it prevents the inactivation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Its anticholinergic properties involve blocking the action of the neurotransmitter acetylcholine.[5]

In veterinary medicine, Denaverine hydrochloride is used as a muscle relaxant for the myometrium in cows and dogs during parturition.[2][5] It has a relaxing effect on the uterus and increases the distensibility of the soft tissues of the birth canal.[3]

The logical relationship of its mechanism of action is depicted below:

Caption: Mechanism of action of Denaverine.

References

- 1. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Denaverine - Wikipedia [en.wikipedia.org]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. ema.europa.eu [ema.europa.eu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: Initial research into the mechanism of action of "2-(Dedimethyldeamino)deethyl Denaverine" has revealed no available scientific literature or data for this specific compound. It is not a recognized metabolite of the known antispasmodic drug, Denaverine. Therefore, this technical guide will focus on the well-documented mechanism of action of the parent compound, Denaverine . The principles and methodologies described herein are fundamental to the pharmacological assessment of antispasmodic agents and would be applicable to the study of any potential Denaverine metabolite.

Executive Summary

Denaverine is an antispasmodic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity .[1] This guide provides an in-depth exploration of these mechanisms, intended for researchers, scientists, and drug development professionals. It outlines the associated signaling pathways, details relevant experimental protocols for their investigation, and presents a framework for the quantitative analysis of such pharmacological agents.

Core Mechanisms of Action

Denaverine's efficacy in alleviating smooth muscle spasms stems from its ability to interfere with two key signaling pathways that regulate muscle contraction.

Phosphodiesterase (PDE) Inhibition

Denaverine, much like papaverine, functions as a phosphodiesterase inhibitor.[1] PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes, including smooth muscle relaxation.

By inhibiting PDEs, Denaverine leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotide levels activates downstream protein kinases, ultimately resulting in the phosphorylation of proteins that promote smooth muscle relaxation. The primary mechanism involves the reduction of intracellular calcium concentrations, a key trigger for muscle contraction.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dedimethyldeamino)deethyl Denaverine is a derivative of Denaverine, a phosphodiesterase inhibitor known for its spasmolytic effects on smooth muscle.[1] Understanding the in vitro stability of a new chemical entity (NCE) like this is a critical step in early drug development. It provides insights into the compound's metabolic fate, potential for degradation, and helps in the selection of viable drug candidates.[2] This guide outlines the core methodologies for assessing the in vitro metabolic stability of this compound, focusing on experimental design, data interpretation, and potential metabolic pathways.

Core Concepts in In Vitro Stability Assessment

The primary goal of in vitro stability studies is to determine the rate at which a compound is metabolized or degraded when exposed to various biological systems, typically liver-derived fractions.[2][3] Key parameters derived from these studies include the compound's half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[2]

The liver is the primary site of drug metabolism, and in vitro systems aim to replicate this environment.[3][4] Commonly used systems include:

-

Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[2][3]

-

Hepatocytes: These are intact liver cells that offer a more complete metabolic picture, including both Phase I and Phase II metabolic processes.[2][4]

Experimental Protocols

A well-defined protocol is essential for reproducible in vitro stability studies.[5][6] Below are detailed methodologies for assessing the stability of this compound.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (cofactor for CYP enzymes)[3]

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Control compounds (e.g., a known stable and a known unstable compound)

Procedure:

-

Prepare a working solution of this compound in phosphate buffer.

-

In a multi-well plate, combine the liver microsomes and the compound working solution.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[3]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.[7][8][9]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability using intact liver cells.

Objective: To determine the rate of disappearance of this compound when incubated with hepatocytes.

Materials:

-

Cryopreserved or fresh hepatocytes

-

Hepatocyte incubation medium

-

This compound stock solution

-

Quenching solution

-

Control compounds

Procedure:

-

Thaw and prepare the hepatocytes according to the supplier's protocol.

-

Add the hepatocyte suspension to a multi-well plate.

-

Add the this compound working solution to the wells.

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[4]

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and terminate the reaction with the quenching solution.[4]

-

Process the samples for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Presentation and Analysis

Quantitative data from stability assays should be meticulously recorded and analyzed to determine key stability parameters.

Quantitative Data Summary

The following tables provide a template for organizing the data obtained from in vitro stability experiments.

Table 1: Microsomal Stability Data for this compound

| Time Point (minutes) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |

| 0 | 100 | 100 | 100 | 100 | 0 |

| 5 | |||||

| 15 | |||||

| 30 | |||||

| 60 |

Table 2: Hepatocyte Stability Data for this compound

| Time Point (minutes) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |

| 0 | 100 | 100 | 100 | 100 | 0 |

| 15 | |||||

| 30 | |||||

| 60 | |||||

| 120 | |||||

| 240 |

Calculation of Stability Parameters

-

Half-life (t½): The time required for the concentration of the compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.

Visualization of Workflows and Pathways

Diagrams are crucial for visualizing complex experimental processes and metabolic pathways.

Caption: General workflow for an in vitro metabolic stability assay.

Based on the known biotransformation of Denaverine, we can hypothesize potential metabolic pathways for this compound. Denaverine is known to undergo N-demethylation and hydrolysis.[10]

Caption: Hypothesized metabolic pathways for the test compound.

Conclusion

The in vitro stability assessment of this compound is a foundational component of its preclinical development. By employing rigorous experimental protocols using liver microsomes and hepatocytes, researchers can obtain critical data on its metabolic fate. This information is invaluable for guiding lead optimization, predicting in vivo pharmacokinetics, and ensuring the selection of compounds with favorable drug-like properties. While specific data for this molecule is yet to be published, the methodologies and frameworks presented in this guide provide a robust starting point for its comprehensive evaluation.

References

- 1. labshake.com [labshake.com]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. mttlab.eu [mttlab.eu]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. qualityhub.com [qualityhub.com]

- 6. fda.gov [fda.gov]

- 7. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature and databases lack specific quantitative solubility data for 2-(Dedimethyldeamino)deethyl Denaverine. This guide provides a comprehensive framework of established methodologies for determining the solubility of a novel compound, using its parent compound, Denaverine, for context.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. This document outlines the principles and detailed experimental protocols for determining the aqueous solubility of research compounds, with a specific focus on this compound.

While direct solubility data for this compound is not available, we will provide information on its parent compound, Denaverine hydrochloride, to offer a baseline reference. The core of this guide is a set of standardized protocols that researchers can employ to generate reliable solubility data for this and other novel compounds.

Compound Details:

-

Target Compound: this compound

-

Parent Compound: Denaverine Hydrochloride

Principles of Solubility Measurement

The solubility of a compound can be assessed under two primary conditions: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH, when the dissolved and solid states are in equilibrium.[6][7][8] This measurement is crucial for lead optimization and formulation development.[8] It is typically determined by incubating an excess of the solid compound over an extended period (e.g., 24 hours or more).[9]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[8][10][11] This high-throughput screening method is often used in the early stages of drug discovery to quickly assess a large number of compounds.[9][11]

Solubility Profile of Parent Compound: Denaverine Hydrochloride

While not the target compound, the solubility of Denaverine HCl provides some context. The available data is mostly qualitative.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [4] |

| Ethanol | Soluble | [4] |

| DMSO | Soluble | [] |

| Methanol | Soluble (for analysis) | [12] |

Note: This data is for Denaverine Hydrochloride and may not be representative of this compound.

Experimental Workflow for Solubility Determination

The general process for determining the solubility of a new chemical entity involves sample preparation, equilibration, phase separation, and quantitative analysis.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a solid compound.[7][13]

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vial roller or orbital shaker

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.

-

Equilibration: Cap the tube securely and place it on a vial roller or orbital shaker at a controlled ambient temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using known concentrations of the compound to accurately determine its concentration in the saturated solution.[7]

Protocol 2: Kinetic Solubility (from DMSO Stock)

This protocol is a higher-throughput method to assess solubility from a DMSO stock solution.[9][10][14]

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer with filter plates)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.[14]

-

Plate Setup: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM with 1% DMSO).

-

Incubation: Immediately place the plate on a plate shaker and mix for a set period (e.g., 1-2 hours) at a controlled ambient temperature.[9]

-

Precipitation Measurement: Determine the amount of precipitation. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by insoluble particles directly in the plate using a nephelometer.[11]

-

Direct UV Assay: Filter the solution through a solubility filter plate to separate the undissolved compound. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve.[10][11]

-

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Data Presentation Template

The following table should be used to systematically record and compare experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Solvent System (pH) | Temperature (°C) | Solubility Type | Method Used | Result (µg/mL) | Result (µM) | Replicates (n) | Notes |

| PBS (7.4) | 25 | Thermodynamic | Shake-Flask | ||||

| Water (distilled) | 25 | Thermodynamic | Shake-Flask | ||||

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | Shake-Flask | ||||

| PBS (7.4) | 25 | Kinetic | Nephelometry | ||||

| Water (distilled) | 25 | Kinetic | Direct UV | ||||

| Ethanol | 25 | Thermodynamic | Shake-Flask | ||||

| Methanol | 25 | Thermodynamic | Shake-Flask | ||||

| DMSO | 25 | N/A | Visual | >[Max tested] | >[Max tested] |

References

- 1. labshake.com [labshake.com]

- 3. medkoo.com [medkoo.com]

- 4. originbiopharma.com [originbiopharma.com]

- 5. Denaverine - Wikipedia [en.wikipedia.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Executive Summary

This technical guide provides an in-depth analysis of the potential therapeutic targets of Denaverine and its metabolites. The initial focus of this report was to investigate the specific derivative, 2-(Dedimethyldeamino)deethyl Denaverine (CAS 2594-45-8). However, a comprehensive search of scientific literature and databases revealed no available information regarding its therapeutic targets, biological activity, or associated experimental protocols. Therefore, the scope of this guide has been broadened to focus on the well-documented pharmacology of the parent compound, Denaverine, and its known metabolites.

Introduction to Denaverine

Denaverine is a synthetic spasmolytic agent that has been used in both human and veterinary medicine. Its primary clinical application is in the relaxation of smooth muscle, particularly in the gastrointestinal and urogenital tracts. The therapeutic effects of Denaverine are attributed to its ability to interfere with two key signaling pathways that regulate smooth muscle contraction.

Metabolic Pathways of Denaverine

Denaverine undergoes significant metabolism in the body, primarily through phase I reactions. The main metabolic pathways include:

-

N-demethylation: Removal of one of the methyl groups from the dimethylamino moiety, leading to the formation of N-monodemethyl Denaverine.

-

Ester Cleavage: Hydrolysis of the ester bond, resulting in the formation of benzilic acid and 2-(dimethylamino)ethanol.

-

Oxidative Dealkylation: Cleavage of the ether bond in the 2-ethylbutoxy group.

One of the major metabolites identified in pharmacokinetic studies is N-monodemethyl denaverine.[1] Other significant metabolites include benzilic acid and 3,3-diphenyl-morpholin-2-one. The pharmacological activities of these metabolites are not well-characterized in publicly available literature.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic effects of Denaverine are primarily mediated through its interaction with two distinct molecular targets: phosphodiesterases and muscarinic acetylcholine receptors.

Phosphodiesterase (PDE) Inhibition

Denaverine acts as a non-selective inhibitor of phosphodiesterases. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in various cellular processes, including smooth muscle contraction.

By inhibiting PDEs, Denaverine increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. The downstream effects of PKA and PKG activation in smooth muscle cells include the phosphorylation of proteins that regulate intracellular calcium levels and the contractile apparatus, ultimately leading to muscle relaxation.

Anticholinergic Activity

Denaverine also exhibits anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In smooth muscle, the activation of M2 and M3 muscarinic receptor subtypes by acetylcholine triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.

By blocking these receptors, Denaverine prevents acetylcholine from exerting its contractile effect, thereby promoting muscle relaxation. This action is complementary to its PDE inhibitory effects.

Quantitative Data on Target Interactions

A thorough evaluation of a drug's potential requires quantitative data on its interaction with its molecular targets. This typically includes metrics such as the half-maximal inhibitory concentration (IC50) for enzymes or the inhibitory constant (Ki) for receptors. Despite a comprehensive literature search, specific IC50 or Ki values for Denaverine and its metabolites against phosphodiesterase subtypes or muscarinic receptor subtypes could not be located in the public domain. The table below serves as a template for the types of quantitative data that would be essential for a detailed assessment.

| Compound | Target | Assay Type | Value (IC50/Ki) | Units | Reference |

| Denaverine | PDE (non-selective) | Inhibition Assay | Data not available | ||

| Denaverine | mAChR (non-selective) | Binding Assay | Data not available | ||

| N-monodemethyl Denaverine | PDE (non-selective) | Inhibition Assay | Data not available | ||

| N-monodemethyl Denaverine | mAChR (non-selective) | Binding Assay | Data not available | ||

| Benzilic Acid | Various | Various | Data not available |

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the key pharmacological activities of Denaverine and its derivatives.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the activity of phosphodiesterase.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (various subtypes) are used.

-

Substrate: A fluorescently labeled cAMP or cGMP derivative is used as the substrate.

-

Assay Procedure:

-

The test compound is serially diluted and pre-incubated with the PDE enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of fluorescent product generated is measured using a fluorescence plate reader.

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Muscarinic Receptor Binding Assay

Objective: To determine the affinity of a test compound for muscarinic acetylcholine receptors.

Methodology:

-

Receptor Source: Membranes from cells stably expressing recombinant human muscarinic receptor subtypes (M1-M5) or tissue homogenates rich in these receptors (e.g., brain cortex, heart) are used.

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.

-

Assay Procedure:

-

Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature until equilibrium is reached.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters (representing bound radioligand) is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

Denaverine is a pharmacologically active compound with a dual mechanism of action involving phosphodiesterase inhibition and muscarinic receptor antagonism. While its clinical utility as a spasmolytic is established, a detailed understanding of its interaction with specific PDE and muscarinic receptor subtypes is lacking in the public domain. Furthermore, the pharmacological profile of its metabolites, including the initially queried this compound, remains uncharacterized.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC50 and Ki values of Denaverine and its major metabolites against a panel of PDE and muscarinic receptor subtypes.

-

Functional Assays: Assessing the functional consequences of receptor binding and enzyme inhibition in relevant cell-based and tissue models.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with in vitro potency to better predict the in vivo effects of Denaverine and its metabolites.

Such studies would provide a more complete picture of the therapeutic potential and possible side-effect profile of Denaverine and could guide the development of more selective and efficacious second-generation compounds.

References

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "2-(Dedimethyldeamino)deethyl Denaverine" did not yield any results corresponding to this specific chemical entity in the published scientific literature. The provided name is likely a misnomer for a known or hypothetical metabolite of Denaverine. This guide therefore focuses on the early-stage research of confirmed Denaverine metabolites, with a primary focus on N-monodemethyl Denaverine, a significant metabolite identified in preclinical and clinical studies.

Introduction to Denaverine

Denaverine is a neurotropic-musculotropic spasmolytic agent.[1][2] Its therapeutic effect is primarily attributed to its action as a phosphodiesterase inhibitor and its anticholinergic properties.[] It is utilized in the treatment of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[1][2] Early research has established that Denaverine undergoes significant metabolism, leading to the formation of various derivatives, with N-monodemethylation being a key pathway.[1][4]

Metabolism of Denaverine

Studies in rats have identified several metabolites of Denaverine. After oral administration, up to 12 metabolites have been detected in urine.[4] In humans, first-pass metabolism is a significant contributor to the bioavailability of Denaverine, with N-monodemethyl Denaverine being a prominent metabolite.[1]

| Metabolite ID (as per Göber et al., 1988) | Chemical Name | Notes |

| 12 | N-demethyl-Denaverine | A primary metabolite resulting from N-demethylation. |

| 3 | 2,2-diphenyl-(2-dimethylaminoethyl) acetate | |

| 5 | Diphenylacetic acid | |

| 6 | Benzilic acid | A main metabolic product.[4] |

| 7 | methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | Indicates metabolism via an alkoxybenzilic acid pathway.[4] |

| 10 | Methylbenzilate | |

| 11 | ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate | Indicates metabolism via an alkoxybenzilic acid pathway.[4] |

| 13 | 3,3-diphenyl-morpholin-2-one | A main metabolic product.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and in-vitro/in-vivo testing of Denaverine metabolites are not extensively available in the public domain. However, based on the literature, the following methodologies have been employed in the study of Denaverine and its metabolites.

-

Animal Model: Rats were used to study the biotransformation of Denaverine.[4]

-

Administration: Denaverine hydrochloride was administered orally at a dose of 200-250 mg/kg.[4]

-

Sample Collection: Urine was collected for the detection of metabolites.[4]

-

Analysis: Metabolites were identified using Mass Spectrometry (MS).[4]

-

Study Design: An open, randomized crossover design was used in healthy subjects.[1]

-

Administration: 50 mg of Denaverine hydrochloride was administered intravenously, orally, and rectally.[1]

-

Sample Analysis: The formation of N-monodemethyl Denaverine was assessed to understand first-pass metabolism.[1]

A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed for the determination of Denaverine and its metabolites.[5]

-

Sample Preparation: Human urine samples were treated with β-glucuronidase to cleave glucuronides. This was followed by an automated solid-phase extraction for cleanup.[5]

-

Chromatography: Liquid chromatography was used for the separation of analytes.

-

Detection: Tandem mass spectrometry (MS-MS) operating in the multiple reaction-monitoring (MRM) mode was employed for detection and quantification.[5]

-

Quantification: An external calibration was used. The linear dynamic range was from 8.0 ng/ml to at least 500 ng/ml.[5]

Quantitative Data

Specific quantitative data such as IC50 values, binding affinities, or detailed pharmacokinetic parameters for the metabolites of Denaverine, including the presumed "this compound," are not available in the reviewed literature. The primary quantitative data found relates to the analytical methodology for metabolite detection.

| Parameter | Value |

| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) |

| Matrix | Human Urine |

| Lower Limit of Quantification (LLOQ) | 8.0 ng/mL |

| Upper Limit of Quantification | ≥ 500 ng/mL |

| Calibration | External Standard |

Visualizations

Caption: Proposed metabolic pathways of Denaverine based on identified metabolites in rats.

Caption: General experimental workflow for the identification and quantification of Denaverine metabolites in urine.

Conclusion and Future Directions

The early-stage research on the metabolites of Denaverine has successfully identified several key biotransformation products, including N-monodemethyl Denaverine. However, there is a notable absence of data for a compound specifically named "this compound," suggesting this may be an imprecise designation for a known or yet-to-be-identified metabolite.

Future research should focus on:

-

Synthesis and Isolation: Chemical synthesis or isolation of the major metabolites of Denaverine to enable further pharmacological characterization.

-

In-vitro and In-vivo Studies: Conducting specific in-vitro (e.g., receptor binding, enzyme inhibition assays) and in-vivo studies to determine the pharmacological activity and potency of the metabolites.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies of the primary metabolites to understand their contribution to the overall therapeutic effect and potential for drug-drug interactions.

-

Structural Elucidation: Further investigation using advanced analytical techniques to fully characterize all metabolites of Denaverine in various species, including humans.

This foundational work will be critical for a comprehensive understanding of Denaverine's mechanism of action, safety profile, and the potential clinical relevance of its metabolic pathway.

References

- 1. Determination of denaverine and its metabolites in urine samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of denaverine hydrochloride in healthy subjects following intravenous, oral and rectal single doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Biotransformation of denaverin (Spasmalgan) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Metabolic interactions of denaverine] - PubMed [pubmed.ncbi.nlm.nih.gov]

A deep dive into the analytical strategies and methodologies required for the structural characterization of a novel Denaverine metabolite.

Introduction

Denaverine, a spasmolytic agent, undergoes metabolic transformation in the body, leading to various derivatives. While the metabolism of Denaverine has been investigated, specific, detailed structural elucidation of all its metabolites is not extensively documented in publicly available literature. This guide outlines a comprehensive technical approach for the structural elucidation of a hypothetical Denaverine metabolite, "2-(Dedimethyldeamino)deethyl Denaverine," tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for Denaverine and its known metabolites.

Hypothetical Metabolic Pathway

The formation of this compound from Denaverine would likely involve N-demethylation and O-deethylation, common metabolic reactions. The following diagram illustrates this proposed biotransformation.

Figure 1. Proposed metabolic conversion of Denaverine.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel metabolite is a multi-step process that involves isolation, purification, and characterization using various analytical techniques. The following workflow outlines the key stages.

Figure 2. General workflow for metabolite structural elucidation.

Data Presentation: Anticipated Quantitative Data

The following tables summarize the types of quantitative data that would be generated during the structural elucidation process.

Table 1: Chromatographic and Mass Spectrometric Data

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

| Denaverine | tR (Denaverine) | [M+H]+ of Denaverine | Fragment 1, Fragment 2, ... |

| This compound | tR (Metabolite) | [M+H]+ of Metabolite | Fragment A, Fragment B, ... |

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition |

| [M+H]+ of Metabolite | Value | Value | Value | CxHyNzOw |

Table 3: NMR Spectroscopic Data (Hypothetical)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 1H | δH1 | s | - | Aromatic-H |

| 1H | δH2 | d | JH2-H3 | Aliphatic-H |

| 13C | δC1 | - | - | Carbonyl-C |

| 13C | δC2 | - | - | Aromatic-C |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are adapted from established methods for Denaverine analysis.[1][2]

Sample Preparation

-

Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, urine samples are treated with β-glucuronidase/sulfatase.[1]

-

Solid Phase Extraction (SPE): An automated SPE method is employed for the extraction and clean-up of the metabolites from the biological matrix.[1][2] This step is critical for removing interfering endogenous components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 column is typically used for the separation of Denaverine and its metabolites.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem mass spectrometer operated in the multiple reaction monitoring (MRM) mode for sensitive and selective detection.[1][2]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

High-Resolution Mass Spectrometry (HRMS)

For accurate mass measurement and determination of the elemental composition of the metabolite, HRMS analysis (e.g., using a Q-TOF or Orbitrap mass spectrometer) is essential. This provides high confidence in the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

If the metabolite can be isolated in sufficient quantity and purity (typically >1 mg), NMR spectroscopy (1H, 13C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the definitive method for unambiguous structure elucidation.

Conclusion

The structural elucidation of a novel metabolite such as this compound requires a systematic and multi-faceted analytical approach. While direct experimental data for this specific compound is not currently available, the application of the well-established methodologies outlined in this guide, primarily centered around advanced chromatography and mass spectrometry, provides a robust framework for its comprehensive characterization. The successful elucidation of such metabolites is crucial for a complete understanding of the biotransformation of Denaverine and its potential pharmacological and toxicological implications.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and mechanistic characteristics of 2-(Dedimethyldeamino)deethyl Denaverine, a derivative of the spasmolytic agent Denaverine. While specific experimental spectroscopic data for this derivative is not publicly available, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it outlines the established mechanism of action for Denaverine and related papaverine-like compounds, offering insights into the anticipated biological activity of this derivative. This guide also includes standardized experimental protocols for obtaining NMR and MS data for small molecules, providing a framework for the empirical validation of the predicted data.

Introduction

Denaverine is a well-established spasmolytic agent used in the treatment of smooth muscle spasms. Its pharmacological activity is primarily attributed to its papaverine-like effects, which involve the relaxation of smooth muscle tissue. The derivative, this compound, represents a modification of the parent compound that could potentially alter its pharmacokinetic and pharmacodynamic properties. Understanding the structural and mechanistic aspects of this derivative is crucial for its potential development and application in therapeutic contexts. This guide serves as a foundational resource for researchers interested in the characterization and evaluation of this and similar compounds.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 10H | Aromatic protons (two phenyl groups) |

| 4.25 | t | 2H | -OCH₂-CH₂-N |

| 3.85 | t | 2H | -OCH₂-CH₂-O- |

| 3.40 | t | 2H | -O-CH₂-CH(CH₃)₂ |

| 2.80 | t | 2H | -CH₂-N(H)-CH₂- |

| 1.90 | m | 1H | -CH(CH₃)₂ |

| 1.60 | br s | 1H | -NH- |

| 0.90 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O (ester) |

| 141.0 | Quaternary aromatic carbons |

| 129.0 - 127.0 | Aromatic CH carbons |

| 85.0 | Quaternary carbon (C-Ph₂) |

| 72.0 | -O-CH₂- (ethylbutoxy) |

| 65.0 | -O-CH₂- (aminoethyl) |

| 49.0 | -CH₂-N- |

| 41.0 | -CH₂-O- (aminoethyl) |

| 28.0 | -CH- (ethylbutoxy) |

| 11.0 | -CH₃ (ethylbutoxy) |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity, %) | Assignment |

| 355.20 | [M+H]⁺ (Monoisotopic) |

| 377.18 | [M+Na]⁺ |

| 183.08 | [Ph₂C(OH)]⁺ |

| 105.03 | [PhCO]⁺ |

| 77.04 | [Ph]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh accurately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a larger sample quantity (20-50 mg) and acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or internal standard signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solvent should be compatible with the ionization technique being used.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Select an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

-

Mechanism of Action: Smooth Muscle Relaxation

Denaverine and its analogs are known to act as spasmolytics, primarily through a papaverine-like mechanism. This involves the relaxation of smooth muscle, which is achieved through a multi-faceted signaling pathway.

Caption: Denaverine's spasmolytic action pathway.

The primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Since active MLCK is responsible for phosphorylating the myosin light chain, a necessary step for muscle contraction, its inactivation leads to smooth muscle relaxation.

Additionally, some papaverine-like compounds are also reported to have a direct inhibitory effect on L-type calcium channels. By blocking the influx of extracellular calcium, the activation of MLCK is further reduced, contributing to the overall relaxant effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.

Caption: Workflow for novel compound characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and mechanistic properties of this compound. The presented data and protocols offer a solid foundation for researchers to undertake the empirical synthesis and characterization of this compound. The elucidated mechanism of action, based on its parent compound Denaverine, suggests its potential as a spasmolytic agent. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully evaluate its pharmacological profile.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive analysis of the predicted biological activity of the novel compound, 2-(Dedimethyldeamino)deethyl Denaverine. As this molecule is not currently described in scientific literature, this report leverages established structure-activity relationships (SAR) of its parent compound, Denaverine, and related pharmacophores to forecast its potential pharmacological profile. Denaverine is a known antispasmodic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic effects. The structural modifications in this compound—specifically the removal of the terminal dimethylamino group and the ethyl moiety from the 2-ethylbutoxy side chain—are predicted to significantly alter its biological activities. This paper will explore these anticipated changes, present in silico predictions of its physicochemical and ADMET properties, and propose detailed experimental protocols for the empirical validation of these predictions.

Introduction to Denaverine

Denaverine is an antispasmodic drug utilized in both human and veterinary medicine to alleviate muscle spasms.[1] Its therapeutic effect stems from a dual mechanism of action: the inhibition of phosphodiesterase enzymes and the blockade of muscarinic acetylcholine receptors.[1] This multifaceted activity allows for effective relaxation of smooth muscle. Understanding the contribution of different structural motifs of Denaverine to each of these activities is crucial for predicting the pharmacological profile of its analogs.

Predicted Biological Activity of this compound

The chemical structure of this compound is characterized by two key modifications compared to the parent Denaverine molecule:

-

Removal of the terminal dimethylamino group: This modification is expected to have a profound impact on the compound's anticholinergic activity.

-

Removal of an ethyl group from the 2-ethylbutoxy side chain to form a butoxy group: This alteration is likely to influence the compound's phosphodiesterase inhibitory activity.

Predicted Anticholinergic Activity: A Significant Reduction

The N,N-dialkylaminoethyl ester moiety is a common pharmacophore in many anticholinergic drugs. The tertiary amine in Denaverine is crucial for its binding to muscarinic receptors. Structure-activity relationship studies of cholinergic and anticholinergic agents consistently demonstrate that a quaternary or tertiary amino group is essential for significant anticholinergic activity.[2][3] The protonated tertiary amine forms a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

The absence of the dimethylamino group in this compound eliminates the potential for this critical ionic interaction. Consequently, a significant reduction or complete abolishment of its anticholinergic activity is predicted. While the core benzilate-like structure may retain some minimal affinity for muscarinic receptors, it is unlikely to be a potent antagonist.

Predicted Phosphodiesterase (PDE) Inhibitory Activity: Potential for Retained or Modified Activity

Denaverine's PDE inhibitory action is attributed to its papaverine-like structure.[4] Papaverine and its analogs are known to inhibit PDEs, with their potency being influenced by factors such as hydrophobicity and steric bulk of the alkoxy side chains.[4]

The modification of the 2-ethylbutoxy group in Denaverine to a butoxy group in the analog represents a reduction in both size and hydrophobicity. The impact of this change on PDE inhibitory activity is not straightforward to predict without experimental data. It is possible that:

-

Activity is retained: The butoxy group may still provide sufficient hydrophobic interaction within the active site of the PDE enzyme to maintain inhibitory activity.

-

Activity is moderately reduced: The smaller butoxy group might lead to a less optimal fit in the hydrophobic pocket of the enzyme, resulting in decreased potency.

-

Selectivity is altered: Different PDE isozymes have varying active site topographies. The change in the side chain could potentially alter the selectivity profile of the compound for different PDE families.

Therefore, while a complete loss of PDE inhibitory activity is not anticipated, a modulation of potency and/or selectivity is a strong possibility.

In Silico Physicochemical and ADMET Profile

To provide a more quantitative prediction of the drug-like properties of this compound, its physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile were predicted using the SwissADME web tool.[1][5][6][7] For comparison, the same parameters were also calculated for the parent compound, Denaverine.

| Property | Predicted Value for Denaverine | Predicted Value for this compound |

| Physicochemical Properties | ||

| Molecular Formula | C24H33NO3 | C18H20O3 |

| Molecular Weight | 383.53 g/mol | 284.35 g/mol |

| LogP (Consensus) | 4.68 | 3.85 |

| Water Solubility (LogS) | -4.83 | -4.01 |

| Pharmacokinetics | ||

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes |

| P-gp Substrate | Yes | No |

| CYP1A2 inhibitor | Yes | Yes |

| CYP2C19 inhibitor | Yes | Yes |

| CYP2C9 inhibitor | Yes | Yes |

| CYP2D6 inhibitor | Yes | Yes |

| CYP3A4 inhibitor | Yes | Yes |

| Drug-likeness | ||

| Lipinski Violations | 0 | 0 |

| Bioavailability Score | 0.55 | 0.55 |

| Medicinal Chemistry | ||

| PAINS Alerts | 0 | 0 |

Data generated using the SwissADME web tool.

The in silico analysis suggests that this compound possesses favorable drug-like properties, with no violations of Lipinski's rule of five and a good predicted oral bioavailability. The removal of the dimethylamino group is predicted to make the compound less lipophilic (lower LogP) and more water-soluble (higher LogS). A notable prediction is the loss of P-glycoprotein (P-gp) substrate activity, which could have implications for its distribution and elimination.

Proposed Experimental Protocols

To empirically validate the predicted biological activities, the following experimental protocols are proposed.

In Vitro Phosphodiesterase Inhibition Assay

This assay will determine the inhibitory activity of this compound against a panel of phosphodiesterase enzymes.

Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is quantified.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1-11)

-

cAMP and cGMP substrates

-

This compound and Denaverine (as a positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Detection reagents (e.g., luminescence-based or fluorescence-based kits like PDE-Glo™)[8][9]

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and Denaverine.

-

In a microplate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the cyclic nucleotide substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction using a stop solution provided in the assay kit.

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Muscarinic Receptor Binding Assay

This assay will assess the affinity of this compound for muscarinic acetylcholine receptors.

Principle: A radioligand binding assay will be used to measure the displacement of a known high-affinity muscarinic receptor radioligand by the test compound.[10][11][12][13]

Materials:

-

Cell membranes expressing human muscarinic receptor subtypes (M1-M5)

-

Radioligand (e.g., [3H]-N-methylscopolamine)

-

This compound and Denaverine (as a positive control)

-

Atropine (as a reference antagonist)

-

Binding buffer (e.g., PBS)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound, Denaverine, and atropine.

-

In a microplate, incubate the cell membranes with the radioligand and the test compound or vehicle control.

-

Incubate at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for each compound.

Visualizations

Signaling Pathways

Caption: Predicted impact on cholinergic and PDE signaling pathways.

Experimental Workflow

Caption: Workflow for proposed in vitro biological assays.

Conclusion

Based on established structure-activity relationships, this compound is predicted to be a compound with a significantly different pharmacological profile compared to its parent, Denaverine. The most prominent predicted change is a substantial loss of anticholinergic activity due to the removal of the essential dimethylamino group. In contrast, it is likely to retain phosphodiesterase inhibitory activity, although its potency and selectivity may be altered. In silico predictions suggest that the compound possesses favorable drug-like physicochemical and pharmacokinetic properties. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. Further investigation of this and related analogs could lead to the development of more selective phosphodiesterase inhibitors with reduced anticholinergic side effects.

References

- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. pharmacy180.com [pharmacy180.com]

- 4. A structure-activity relationship study on papaverine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SwissADME [swissadme.ch]

- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. promega.com [promega.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

These application notes provide a comprehensive protocol for the in vitro evaluation of 2-(Dedimethyldeamino)deethyl Denaverine, a putative metabolite of the spasmolytic agent Denaverine. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to assess the compound's effects on cell viability, proliferation, and to elucidate its potential mechanism of action at the cellular level.

1. Introduction

Denaverine is a known spasmolytic agent with a papaverine-like mechanism of action, primarily acting as a smooth muscle relaxant.[1][2] Its metabolites, such as the N-dealkylated derivative this compound, may possess unique biological activities. Papaverine itself has demonstrated antiproliferative effects and influences on the cell cycle in cancer cell lines.[3][4] This protocol therefore provides a framework to investigate similar properties for this compound.

2. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item | Recommended Supplier | Notes |

| Cell Lines | Human cancer cell lines (e.g., HeLa, A549, MCF-7) | ATCC | Select cell lines based on research focus. |

| Normal human fibroblast cell line (e.g., MRC-5) | ATCC | As a non-cancerous control. | |

| Cell Culture Media & Reagents | Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Or other appropriate base media. |

| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. | |

| Penicillin-Streptomycin (100X) | Gibco | ||

| Trypsin-EDTA (0.25%) | Gibco | ||

| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4. | |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade, for stock solution. | |

| Compound | This compound | - | Synthesized or obtained from a custom chemical supplier. |

| Assay Kits & Reagents | MTT or WST-1 Cell Proliferation Assay Kit | Abcam | For cell viability. |

| Propidium Iodide (PI) | Thermo Fisher Scientific | For cell cycle analysis. | |

| RNase A | Thermo Fisher Scientific | For cell cycle analysis. | |

| Annexin V-FITC/PI Apoptosis Detection Kit | BD Biosciences | For apoptosis analysis. | |

| DCFDA/H2DCFDA - Cellular ROS Assay Kit | Abcam | For reactive oxygen species detection. | |

| Labware | 96-well, 24-well, and 6-well tissue culture plates | Corning | Sterile, tissue culture treated. |

| Serological pipettes, pipette tips | Falcon, Eppendorf | Sterile. | |

| Cell culture flasks (T-25, T-75) | Corning | Sterile. | |

| Hemocytometer or automated cell counter | Bio-Rad |

3. Experimental Protocols

3.1. Cell Culture and Maintenance

-

Maintain selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

3.2. Compound Preparation

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

-

Prepare working concentrations by diluting the stock solution in complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

3.3. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[7][8] Include a vehicle control (medium with 0.1% DMSO).

-

After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a proprietary solution from the kit) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.4. Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the compound affects cell cycle progression.

-

Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) using a flow cytometer.[9]

3.5. Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

3.6. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures oxidative stress within the cells.

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with the compound for a shorter duration, for example, 1, 3, and 6 hours.

-

After treatment, wash the cells with PBS and incubate with DCFDA/H2DCFDA solution in the dark for 30-60 minutes at 37°C.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

4. Data Presentation

Table 1: Cell Viability (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | Data | Data | Data |

| A549 | Data | Data | Data |

| MCF-7 | Data | Data | Data |

| MRC-5 | Data | Data | Data |

Table 2: Cell Cycle Distribution (%) after 24h Treatment

| Treatment | Sub-G1 | G0/G1 | S | G2/M |

| Vehicle Control | Data | Data | Data | Data |

| IC50 | Data | Data | Data | Data |

| 2x IC50 | Data | Data | Data | Data |

Table 3: Apoptosis Analysis (%) after 24h Treatment

| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | Data | Data | Data |

| IC50 | Data | Data | Data |

| 2x IC50 | Data | Data | Data |

Table 4: Relative Intracellular ROS Levels (Fold Change vs. Control)

| Treatment | 1 hour | 3 hours | 6 hours |